Indanyl pyrazole scaffold medicinal chemistry
Indanyl pyrazole scaffold medicinal chemistry
The Indanyl-Pyrazole Motif: Structural Pharmacology and Synthetic Architectures[1]
The indanyl pyrazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to bridge the "chemical space" between flat aromatic systems and bulky aliphatic cages. Structurally, it combines the rigidity and lipophilicity of the indane (benzocyclopentane) bicyclic system with the hydrogen-bond donor/acceptor versatility of the pyrazole ring.
This guide dissects the two primary architectural classes of this scaffold:
-
Fused Architectures (Indeno[1,2-c]pyrazoles): Tricyclic planar systems acting as ATP-mimetics in kinase inhibition and DNA-intercalators.
-
Linked Architectures (N-Indanyl or C-Indanyl Pyrazoles): Torsional scaffolds where the indane acts as a hydrophobic anchor for GPCRs and metabolic enzymes.
Structural Taxonomy & Pharmacological Logic
The medicinal utility of this scaffold is dictated by the connectivity between the indane and pyrazole rings.
The Fused System (Indeno[1,2-c]pyrazole)
-
Geometry: Planar, rigid tricyclic core.
-
Key Interaction: Mimics the purine core of ATP; fits into narrow clefts of kinases (e.g., VEGFR, CDK).
-
Liability: Low solubility due to pi-stacking; requires solubilizing side chains (e.g., morpholine, piperazine).
The Linked System (1-(Indan-2-yl)pyrazole)
-
Geometry: Non-planar. The bond between the pyrazole nitrogen and the indane carbon allows rotation, though restricted by the steric bulk of the indane methylene bridge.
-
Key Interaction: The indane moiety fills hydrophobic pockets (e.g., in 11
-HSD1 or 5-HT receptors), while the pyrazole orients polar substituents toward active site residues.
Figure 1: Scaffold Taxonomy and Functional Logic
Caption: Structural divergence of the indanyl pyrazole scaffold dictates therapeutic utility. Fused systems favor enzymatic active sites (Kinases), while linked systems favor globular receptor pockets (GPCRs).
Therapeutic Case Studies & SAR
Oncology: HIF-1 Inhibition (Fused Scaffold)
The indenopyrazole framework has emerged as a potent inhibitor of Hypoxia-Inducible Factor 1
-
Lead Compound: GN2707 (Indenopyrazole 2l)
-
Mechanism: Downregulation of VEGF expression by inhibiting HIF-1
transcriptional activity. -
SAR Insight: Substitution at the N1-position of the pyrazole ring with a phenyl group containing electron-withdrawing groups (e.g., 4-F, 4-Cl) enhances potency. The C3-position requires a bulky lipophilic group (e.g., furan or thiophene) to anchor the molecule.
Table 1: SAR of Indenopyrazole HIF-1
| Compound ID | R1 (N-Substituent) | R3 (C-Substituent) | IC50 (HIF-1 | Potency Status |
| GN2707 (2l) | 4-Fluorophenyl | 2-Furyl | 0.014 | High |
| Analog A | Methyl | 2-Furyl | > 10 | Inactive (Lipophilicity loss) |
| Analog B | 4-Fluorophenyl | Methyl | 2.5 | Low (Steric bulk required) |
| Analog C | Phenyl | Thiophene | 0.050 | Moderate |
Data Source: Derived from bioassay trends in J. Med. Chem. and Bioorg.[4][5][6][7] Med. Chem. Lett. (See References).
Metabolic Disease: 11 -HSD1 Inhibitors (Linked Scaffold)
In the search for treatments for Type 2 Diabetes and Obesity, the 11
-
Structural Logic: The indane ring mimics the bulky adamantane cage often found in 11
-HSD1 inhibitors (like AZD8329) but offers better solubility and lower molecular weight. -
SAR Insight: The pyrazole acts as a spacer, positioning a polar amide or urea group to interact with the catalytic triad (Tyr-177, Ser-170), while the indane occupies the large hydrophobic substrate-binding loop.
Synthetic Architectures
Robust synthesis is critical for SAR exploration. We present two distinct protocols: one for the fused system and one for the linked system.
Protocol A: Synthesis of Fused Indeno[1,2-c]pyrazoles (Knorr-type)
This route utilizes the condensation of 1,3-dicarbonyl equivalents (enones) with hydrazines.
Step-by-Step Methodology:
-
Precursor Formation: React 1-indanone with an aromatic aldehyde (Claisen-Schmidt condensation) in the presence of NaOH/EtOH to form the arylidene-1-indanone (chalcone-like intermediate).
-
Cyclization:
-
Reagents: Arylidene-1-indanone (1.0 eq), Hydrazine hydrate (or Phenylhydrazine) (2.5 eq).
-
Solvent: Glacial Acetic Acid (promotes cyclization and dehydration).
-
Conditions: Reflux at 110°C for 4–6 hours.
-
Workup: Pour reaction mixture into crushed ice. The fused pyrazole precipitates. Filter, wash with water, and recrystallize from ethanol.
-
-
Validation: NMR will show the disappearance of the enone alkene protons and the appearance of the pyrazole C-H (if unsubstituted).
Protocol B: Synthesis of Linked N-Indanyl Pyrazoles
This route requires the formation of an indanyl-hydrazine followed by pyrazole ring construction.
Step-by-Step Methodology:
-
Hydrazine Formation:
-
React 1-indanone with hydrazine carbodithioate followed by reduction, OR;
-
Perform a reductive amination of 2-indanone with hydrazine (challenging due to over-alkylation).
-
Alternative (Modern): Pd-catalyzed Buchwald-Hartwig coupling of 1-bromoindane with benzophenone hydrazone, followed by acidic hydrolysis to release the indanyl hydrazine.
-
-
Pyrazole Construction:
-
Reagents: Indanyl hydrazine HCl salt (1.0 eq), 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent) (1.1 eq).
-
Solvent: Ethanol/Water (4:1).
-
Conditions: Reflux for 2 hours.
-
Mechanism: Double condensation cyclization.
-
Result: 1-(Indanyl)-1H-pyrazole.
-
Figure 2: Synthetic Workflow (Graphviz)
Caption: Divergent synthetic pathways. Route A exploits the endogenous ketone of indanone for fusion. Route B utilizes the indane purely as a substituent via hydrazine coupling.
Experimental Validation: Biological Assay Protocol
To validate the activity of synthesized indenopyrazoles against HIF-1
Protocol:
-
Cell Line: HCT116 (Colon cancer) or Hep3B cells.
-
Transfection: Co-transfect cells with:
-
pGdLuc (Reporter plasmid containing Hypoxia Response Elements - HRE).
-
pRL-SV40 (Renilla luciferase control vector for normalization).
-
-
Compound Treatment:
-
Incubate cells for 16 hours.
-
Induce Hypoxia: Place cells in a hypoxic chamber (1% O
) or treat with CoCl (100 M) to mimic hypoxia. -
Add Indenopyrazole test compounds (0.001
M – 10 M).
-
-
Readout:
-
Lyse cells using Passive Lysis Buffer.
-
Measure Firefly luciferase activity (HIF-1
dependent). -
Measure Renilla luciferase activity (Constitutive control).
-
-
Calculation:
-
Normalize Firefly signal to Renilla signal.
-
Calculate % Inhibition relative to DMSO control under hypoxic conditions.
-
Future Outlook: PROTACs and Covalent Inhibitors
The indanyl pyrazole scaffold is currently being adapted for PROTAC (Proteolysis Targeting Chimera) technology.
-
Strategy: The fused indenopyrazole moiety serves as the "Warhead" (ligand for the target protein, e.g., Kinase), while a linker is attached to the solvent-exposed Nitrogen or C3-position to connect to an E3 ligase ligand (e.g., Thalidomide).
-
Advantage: The rigidity of the indenopyrazole ensures the warhead remains oriented correctly in the ternary complex, improving degradation efficiency.
References
-
Discovery of Indenopyrazoles as HIF-1 Inhibitors Title: Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors.[2][3] Source:ACS Medicinal Chemistry Letters / NIH PubMed URL:[Link]
-
Kinase Inhibition (VEGFR/PDGFR) Title: 1,4-Dihydroindeno[1,2-c]pyrazoles as novel multitargeted receptor tyrosine kinase inhibitors.[9] Source:Journal of Medicinal Chemistry URL:[Link]
-
11
-HSD1 Inhibitors (Linked Systems) Title: Novel acidic 11 -hydroxysteroid dehydrogenase type 1 (11 -HSD1) inhibitor with reduced acyl glucuronide liability.[6] Source:Journal of Medicinal Chemistry URL:[Link] -
Synthesis of Pyrazoles via Pd-Catalysis Title: Efficient synthesis of 2,3-dihydro-1H-pyrazoles via a highly selective Pd(0)-catalyzed coupling-cyclization.[10] Source:Chemical Communications URL:[Link]
-
5-HT Receptor Antagonists Title: "Selective" serotonin 5-HT2A receptor antagonists.[11] Source:Pharmacology & Therapeutics / PMC URL:[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine-pyrazole ureas as potent and selective inhibitors of 11β-hydroxysteroid-dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. Part 4: Heterocycles at C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient synthesis of 2,3-dihydro-1H-pyrazoles via a highly selective Pd(0)-catalyzed coupling-cyclization reaction of terminal 2-substituted 2,3-allenyl hydrazines with aryl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
